D-glycerate
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Overview
Description
D-glycerate is a glycerate that is the conjugate base of D-glyceric acid, obtained by deprotonation of the carboxy group. It has a role as an algal metabolite. It is a conjugate base of a D-glyceric acid.
Scientific Research Applications
1. Ethanol and Acetaldehyde Oxidation Acceleration
D-glycerate has been studied for its potential to accelerate ethanol and acetaldehyde oxidation in rats. This process involves the reoxidation of the reduced form of nicotinamide adenine dinucleotide (NAD), with glycerate treatment showing approximately 25% acceleration in ethanol elimination and potentially influencing acetaldehyde oxidation as well (Eriksson et al., 2007).
2. Production of Optically Pure this compound
Research demonstrates the use of directed evolution of alditol oxidase in Escherichia coli for producing optically pure this compound from glycerol. This process shows significant improvements in substrate affinity and catalytic efficiency, leading to a substantial yield of this compound in a controlled fermentation process (Zhang et al., 2021).
3. Photorespiratory Cycle in Plants
This compound is involved in the photorespiratory cycle in Arabidopsis, where it acts as a substrate for this compound 3-kinase (GLYK). This enzyme catalyzes a key reaction in the photorespiratory C2 cycle, which is critical for plant growth in an oxygen-containing atmosphere (Boldt et al., 2005).
4. Glycerate Kinases in Different Organisms
Studies on glycerate kinases in various organisms, including bacteria, plants, and cyanobacteria, reveal that only plant-type glycerate kinases produce this compound 3-phosphate. This discovery has implications for understanding glycerate metabolism in different biological systems (Bartsch et al., 2008).
5. Metabolic Disorders and Encephalopathy
Research on severe infantile epileptic encephalopathy associated with D-glyceric aciduria explores the role of this compound 2 kinase (DGK) in human metabolism. Deficiency in DGK, due to mutations in the GLYCTK gene, leads to the accumulation of this compound, impacting neurological health (Zehavi et al., 2019).
6. Electrodialytic Concentration from Fermentation Broth
This compound can be recovered from fermentation broth using a two-stage electrodialysis method. This process demonstrates efficient recovery and energy consumption, highlighting its potential for industrial applications in producing D-glyceric acid (Habe et al., 2010).
7. Genetic Studies in Metabolic Disorders
Investigations into D-glyceric aciduria and this compound kinase (GK) deficiency have been conducted, focusing on the genetic aspects of these metabolic disorders. These studies provide insights into the benign nature of GK deficiency and its varied presentations (Kalim et al., 2017).
8. Biochemical Production Methods
Methods for the biochemical production of D-glyceric acid from glycerol have been explored, emphasizing the potential applications of this compound in various industries, including pharmaceuticals and biodegradable polymers (Habe et al., 2009).
9. Potential in Diabetes Research
While not directly related to this compound, research on diabetes management and treatment provides insights into the broader field of metabolic research and the potential applications of metabolites like this compound in medical science (Kavakiotis et al., 2017).
Properties
Molecular Formula |
C3H5O4- |
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Molecular Weight |
105.07 g/mol |
IUPAC Name |
(2R)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/p-1/t2-/m1/s1 |
InChI Key |
RBNPOMFGQQGHHO-UWTATZPHSA-M |
Isomeric SMILES |
C([C@H](C(=O)[O-])O)O |
SMILES |
C(C(C(=O)[O-])O)O |
Canonical SMILES |
C(C(C(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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